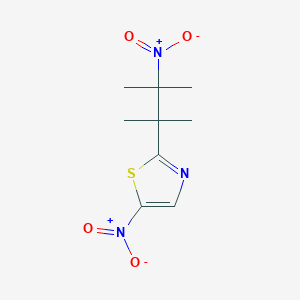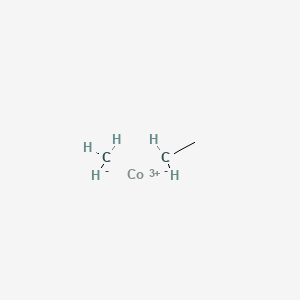![molecular formula C33H48Br2 B12569113 2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene CAS No. 483315-09-9](/img/structure/B12569113.png)
2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene is a halogenated polycyclic aromatic compound. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various organic materials, particularly in the field of polymeric light-emitting diodes (OLEDs) and other optoelectronic devices .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene typically involves the bromination of 9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common to optimize the production process .
化学反应分析
Types of Reactions
2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form biaryl compounds, which are useful in the synthesis of conjugated polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.
Coupling Reactions: Palladium catalysts are often used in these reactions, with conditions involving bases like potassium carbonate and solvents such as toluene or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various substituted fluorenes and biaryl compounds, which have applications in the development of advanced materials for electronic devices .
科学研究应用
2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene is widely used in scientific research, particularly in the following areas:
作用机制
The mechanism by which 2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene exerts its effects is primarily through its ability to participate in various chemical reactions that modify its structure and properties. The bromine atoms on the fluorene ring are reactive sites that can undergo substitution or coupling reactions, leading to the formation of new compounds with desired electronic and optical properties . These reactions often involve the formation of carbon-carbon or carbon-heteroatom bonds, which are crucial for the development of advanced materials .
相似化合物的比较
Similar Compounds
- 2,7-Dibromo-9,9-dihexylfluorene
- 2,7-Dibromo-9,9-didecylfluorene
- 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene
Uniqueness
Compared to similar compounds, 2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene is unique due to its specific alkyl substituents, which provide distinct steric and electronic effects. These effects influence its reactivity and the properties of the resulting materials, making it particularly valuable in the synthesis of high-performance optoelectronic devices .
属性
CAS 编号 |
483315-09-9 |
|---|---|
分子式 |
C33H48Br2 |
分子量 |
604.5 g/mol |
IUPAC 名称 |
2,7-dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]fluorene |
InChI |
InChI=1S/C33H48Br2/c1-23(2)9-7-11-25(5)17-19-33(20-18-26(6)12-8-10-24(3)4)31-21-27(34)13-15-29(31)30-16-14-28(35)22-32(30)33/h13-16,21-26H,7-12,17-20H2,1-6H3/t25-,26-/m1/s1 |
InChI 键 |
ZYVVOYHQVKQGEM-CLJLJLNGSA-N |
手性 SMILES |
C[C@H](CCCC(C)C)CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CC[C@H](C)CCCC(C)C |
规范 SMILES |
CC(C)CCCC(C)CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCC(C)CCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


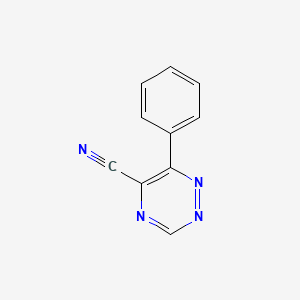
![Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]-](/img/structure/B12569033.png)
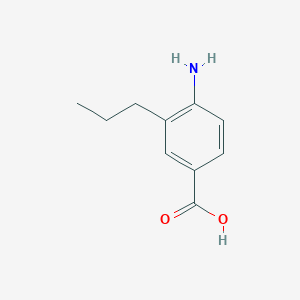

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine](/img/structure/B12569061.png)
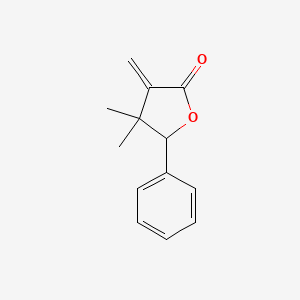
![2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane](/img/structure/B12569071.png)
![(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid](/img/structure/B12569072.png)
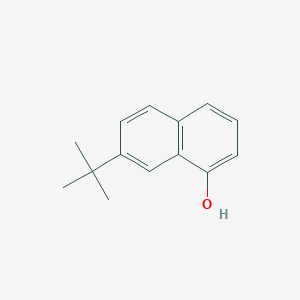
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol](/img/structure/B12569086.png)
![2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B12569092.png)
![3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide](/img/structure/B12569104.png)
